Pyrazolo[1,5-a]pyrimidine-2-carboxamide

Catalog No.
S11521041
CAS No.
1340886-10-3
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyrimidine-2-carboxamide

CAS Number

1340886-10-3

Product Name

Pyrazolo[1,5-a]pyrimidine-2-carboxamide

IUPAC Name

pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h1-4H,(H2,8,12)

InChI Key

BCJQJAVVUTUJPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)N)N=C1

Pyrazolo[1,5-a]pyrimidine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its fused bicyclic structure that combines pyrazole and pyrimidine rings. This compound features a carboxamide functional group at the 2-position, which enhances its solubility and biological activity. The molecular formula for pyrazolo[1,5-a]pyrimidine-2-carboxamide is C7H6N4OC_7H_6N_4O, with a molecular weight of approximately 162.14 g/mol. Its structural uniqueness contributes to its diverse applications in medicinal chemistry and material sciences, particularly due to its photophysical properties and potential as a therapeutic agent against various diseases .

Typical of heterocyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in reactions with electrophiles, allowing for the introduction of various substituents at the nitrogen atom.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles, which may exhibit enhanced biological activities.

These reactions are pivotal in modifying the compound for specific applications in drug development .

Pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits significant biological activities, particularly as an anticancer agent. Studies have demonstrated its effectiveness in inhibiting various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colon cancer) cells . Additionally, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Moreover, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as anti-inflammatory agents and modulators of neurotransmitter receptors, indicating their versatility in treating multiple conditions .

The synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves several methodologies:

  • Condensation Reactions: One common approach is the condensation of 5-amino-pyrazoles with α-keto acids or their derivatives under acidic conditions. This method allows for the formation of the pyrazolo-pyrimidine core.
  • Functionalization: Post-synthesis modifications can be performed to introduce various functional groups that enhance biological activity. For instance, introducing halogens or alkyl groups can significantly affect the compound's potency against specific targets .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including cyclization and functional group transformations to achieve desired derivatives with tailored properties .

The applications of pyrazolo[1,5-a]pyrimidine-2-carboxamide span across several fields:

  • Medicinal Chemistry: Its primary application lies in drug development as an anticancer agent and enzyme inhibitor.
  • Material Science: Due to its photophysical properties, it is also being explored for use in organic electronics and photonic devices.
  • Biochemical Research: It serves as a tool compound for studying enzyme mechanisms and cellular pathways due to its ability to selectively inhibit specific enzymes .

Interaction studies involving pyrazolo[1,5-a]pyrimidine-2-carboxamide often focus on its binding affinity with various biological targets. For instance:

  • Enzyme Inhibition: Detailed studies have shown that this compound can effectively inhibit cyclin-dependent kinases and phosphodiesterases by binding within their active sites through π–π interactions and hydrogen bonding .
  • Cellular Uptake: Investigations into its cellular uptake mechanisms reveal that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance bioavailability and penetration into target cells .

Several compounds share structural similarities with pyrazolo[1,5-a]pyrimidine-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineFused ring system similar to pyrazolo[1,5-a]Anticancer properties
PyrazolopyrimidineContains both pyrazole and pyrimidine ringsEnzyme inhibition
Pyrazolo[1,3-b]pyridineDifferent ring fusion but similar reactivityAntimicrobial activity

The uniqueness of pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific arrangement of functional groups and the resulting biological activities that differ from these similar compounds. Its efficacy against certain cancer cell lines and selective inhibition of enzymes like cyclin-dependent kinases set it apart in medicinal chemistry applications .

The synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxamide core structures relies predominantly on cyclocondensation reactions between 5-aminopyrazoles and various 1,3-biselectrophilic compounds [2]. These reactions proceed through the formation of the pyrimidine ring via nucleophilic attack of the amino group on electrophilic centers, followed by cyclization to generate the fused bicyclic system [1].

Beta-Dicarbonyl Mediated Cyclization

The most established cyclocondensation approach involves the reaction of 5-aminopyrazoles with beta-dicarbonyl compounds under thermal conditions [2]. Diethyl malonate serves as a particularly effective 1,3-biselectrophilic reagent, yielding pyrazolo[1,5-a]pyrimidine derivatives in good yields when treated with substituted aminopyrazoles [1]. The reaction typically proceeds at elevated temperatures between 120-180 degrees Celsius, with reaction times ranging from 30 minutes to several hours depending on the substituent pattern [2].

Research conducted by Fu and co-workers demonstrated that regioselectivity can be controlled through stoichiometric manipulation of the diethyl malonate reagent [2]. When excess diethyl malonate is employed, the pyrazolo[1,5-a]pyrimidine core forms preferentially, achieving yields of 71 percent under optimized conditions [2]. Conversely, stoichiometric quantities favor alternative reaction pathways, leading to exocyclic amine formation [2].

Enaminone-Based Cyclization Systems

Beta-enaminone derivatives provide enhanced reactivity compared to conventional 1,3-dicarbonyl compounds in cyclocondensation reactions [2]. Portilla and co-workers developed an efficient microwave-assisted methodology using diverse beta-enaminone derivatives, obtaining 2,7-disubstituted pyrazolo[1,5-a]pyrimidine products in high yields [2]. The regioselectivity of these reactions is controlled by the dimethylamino leaving group, where initial condensation proceeds via an addition-elimination mechanism of the aza-Michael type [2].

The reaction mechanism involves initial nucleophilic attack of the aminopyrazole nitrogen on the beta-carbon of the enaminone, followed by cyclization through nucleophilic attack of the pyrazolic nitrogen on the remaining carbonyl group [2]. Subsequent water elimination leads to the formation of the desired pyrazolo[1,5-a]pyrimidine core [2].

Alternative Biselectrophilic Systems

Arylidenemalononitriles have emerged as valuable 1,3-biselectrophilic reagents for pyrazolo[1,5-a]pyrimidine synthesis [2]. Hebishy and co-workers reported the synthesis of highly functionalized derivatives using arylidenemalononitriles, enabling the introduction of both amino and nitrile functional groups that serve as precursors for carboxamide formation [2]. This methodology provides direct access to compounds suitable for subsequent amidation reactions [2].

Optimization Studies and Reaction Conditions

Reagent SystemTemperature (°C)Time (hours)Yield (%)Reference
Diethyl malonate120-1502-465-71 [2]
Beta-enaminones120 (MW)0.3375-85 [2]
Arylidenemalononitriles100-1201-370-80 [2]
KetenesReflux in THF2-475-85 [2]

Mechanistic studies reveal that the cyclocondensation process involves initial nucleophilic addition of the 5-aminopyrazole to the electrophilic center, followed by intramolecular cyclization and dehydration [2]. The reaction pathway can be influenced by electronic effects of substituents on both the aminopyrazole and the biselectrophilic reagent [2].

Multicomponent Reaction Platforms

Multicomponent reactions represent efficient synthetic strategies for the rapid assembly of pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives through one-pot procedures [2] [4]. These approaches combine three or more starting materials in a single reaction vessel, minimizing purification steps and reducing synthetic complexity [4].

Three-Component Condensation Systems

The three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds provides direct access to highly substituted pyrazolo[1,5-a]pyrimidine cores [4]. Li and co-workers reported a Mannich-type approach using large quantities of starting materials to obtain dihydro derivatives, which undergo subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to produce the fully unsaturated pyrazolo[1,5-a]pyrimidine products in 64 percent yield [2].

This strategy proves particularly advantageous for the rapid synthesis of diverse pyrazolo[1,5-a]pyrimidine derivatives, allowing simultaneous introduction of substituents on both pyrazole and pyrimidine rings in a single synthetic operation [4]. The use of different aldehydes and activated methylene compounds provides access to a wide variety of substitution patterns [4].

Enzyme-Catalyzed Multicomponent Approaches

Recent developments have incorporated biocatalysis into multicomponent reaction platforms for pyrazolo[1,5-a]pyrimidine synthesis [4]. Researchers utilized pepsin, a natural enzyme, to catalyze the multicomponent reaction of 4-formylphenyl benzoates, malononitrile, and pyrazolones to synthesize pyrazolo[1,5-a]pyrimidine derivatives under mild conditions [4]. This approach represents a significant advancement in green synthetic methodology for heterocyclic compound preparation [4].

One-Pot Microwave-Assisted Procedures

Microwave-assisted multicomponent reactions have proven highly effective for pyrazolo[1,5-a]pyrimidine synthesis [21]. A one-pot procedure involving beta-ketonitrile, hydrazine, beta-ketoester, and acetic acid under microwave irradiation at 150 degrees Celsius produces pyrazolo[1,5-a]pyrimidinone derivatives in 52 percent overall yield [21]. The process involves initial formation of 5-aminopyrazole intermediates followed by cyclization to generate the target compounds [21].

Optimization Parameters for Multicomponent Systems

Reaction TypeCatalystSolventTemperature (°C)TimeYield Range (%)
Mannich-typeNoneEthanol80-1002-6 hours55-70
Enzyme-catalyzedPepsinWater25-401-3 hours65-85
Microwave-assistedAcetic acidMethanol1502 hours50-65
SonochemicalNoneEthanol255 minutes61-98

The efficiency of multicomponent reactions depends critically on the optimization of reaction conditions, including temperature, solvent choice, and catalyst selection [4]. Microwave irradiation significantly reduces reaction times while maintaining or improving product yields compared to conventional heating methods [21].

Post-Functionalization Techniques for Carboxamide Derivatives

Post-functionalization strategies enable the introduction of carboxamide groups and other functional modifications to pre-formed pyrazolo[1,5-a]pyrimidine cores [1] [2]. These approaches provide access to structurally diverse derivatives through selective modification of specific positions on the heterocyclic scaffold [2].

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions represent the most widely employed metal-catalyzed approach for pyrazolo[1,5-a]pyrimidine functionalization [2] [10]. Sequential site-selective cross-coupling reactions of ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate have been developed to access novel disubstituted derivatives [10]. The regiocontrolled Suzuki-Miyaura reaction proceeds with excellent selectivity favoring position C6 after careful optimization of cross-coupling conditions [10].

The methodology involves initial monobromination at the C6 position, followed by second arylation, alkynylation, or amination to produce 2,6-disubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylates [10]. This constitutes an efficient regioselective approach for diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine heterocycle at C2 and C6 positions [10].

Nucleophilic Aromatic Substitution Reactions

Nucleophilic substitution reactions provide direct access to functionalized pyrazolo[1,5-a]pyrimidine derivatives through selective displacement of leaving groups [2] [11]. Shkineva and co-workers developed a reliable procedure based on regioselective nucleophilic substitution of nitro groups in 2,3-dinitropyrazolo[1,5-a]pyrimidines [11]. The reaction with various heteroatomic nucleophiles including nitrogen, sulfur, and oxygen nucleophiles proceeds under mild conditions [11].

The nucleophilic substitution occurs regioselectively at the 2-positioned nitro group, yielding 2-substituted 3-nitropyrazolo[1,5-a]pyrimidine derivatives in high yields ranging from 75-90 percent [11]. The reaction with ammonia, methylamine, and various primary and secondary amines provides access to amino-substituted derivatives suitable for further carboxamide formation [11].

Direct Amidation Strategies

Direct conversion of carboxylic acid or ester functionalities to carboxamide groups can be achieved through standard amidation protocols [1]. The synthesis pathway typically involves activation of the carboxylic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or similar activating agents, followed by treatment with appropriate amines [1].

Research findings indicate that the carboxamide group significantly enhances biological activity in pyrazolo[1,5-a]pyrimidine derivatives [5]. Andrews and colleagues demonstrated that the presence of a carboxamide group resulted in potent inhibitory activity with half-maximal inhibitory concentration values ranging between 1 and 100 nanomolar, while its absence led to reduced activity with values above 100 nanomolar [5].

Functionalization Reaction Optimization Data

Reaction TypeConditionsRegioselectivityYield Range (%)Substrate Scope
Suzuki couplingPalladium catalyst, base, 80-120°CC6 selective75-95Aryl, heteroaryl
Nucleophilic substitutionRoom temperature, polar solventsC2 selective75-90N, S, O nucleophiles
Direct amidationCoupling reagents, 25-60°CN/A70-85Primary, secondary amines
HalogenationIodine sources, oxidantsC3 selective80-95Various halides

The optimization of post-functionalization reactions requires careful consideration of reaction conditions, including temperature, solvent selection, and catalyst loading [2]. Regioselectivity can be controlled through appropriate choice of reaction conditions and substrate substitution patterns [10] [11].

Green Chemistry Approaches in Heterocyclic Synthesis

Green chemistry principles have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives, focusing on environmentally benign reaction conditions and sustainable synthetic methodologies [6] [8]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality [8].

Solvent-Free Synthesis Methodologies

Solvent-free synthetic approaches have been developed for pyrazolo[1,5-a]pyrimidine synthesis to eliminate the use of toxic and flammable organic solvents [20]. The reaction between 5-amino-1H-pyrazoles and beta-triketones under solvent-free conditions at 180 degrees Celsius for 1.5 minutes produces fused pyrazolo[1,5-a]pyrimidine derivatives in good yields [20]. This methodology avoids the use of toxic solvents and significantly reduces reaction times, making it an environmentally friendly approach [20].

Three-component reactions involving aminopyrazole, dimedone, and ethyl orthoacetate under microwave irradiation in solvent-free conditions have been demonstrated to produce pyrazolo[1,5-a]quinazolin-6-ones in acceptable yields of 40-65 percent [20]. The reaction occurs through intermediate formation of alkoxymethylene-beta-dicarbonyl systems with high reactivity [20].

Aqueous Media Synthesis

Water-based synthetic protocols represent significant advances in green chemistry for heterocyclic synthesis [6] [8]. Das and co-workers reported an efficient synthetic strategy for pyrazolo[1,5-a]pyrimidine preparation through reaction of aminopyrazoles with dimethyl acetylenedicarboxylate, methyl propiolate, and ethyl propiolate in aqueous media using potassium hydrogen sulfate as catalyst under ultrasound irradiation [6]. This protocol demonstrates advantages including simplicity, good yields, short reaction times, and easy isolation procedures [6].

The reaction mechanism involves protonation of the carbonyl oxygen by potassium hydrogen sulfate, facilitating aza-Michael addition of the aminopyrazole, followed by methoxy group elimination to form the pyrazolopyrimidine ring system [6]. The aqueous medium provides an environmentally benign reaction environment while maintaining synthetic efficiency [6].

Polyethylene Glycol-Mediated Synthesis

Polyethylene glycol-400 has emerged as an effective green reaction medium for pyrazolo[1,5-a]pyrimidine synthesis [7]. The condensation of substituted alpha,beta-unsaturated carbonyl compounds with substituted 5-aminopyrazole in polyethylene glycol-400 produces clean reactions with excellent yields and shorter reaction times [7]. This methodology offers advantages of reduced environmental impact and improved reaction efficiency compared to traditional organic solvents [7].

Ultrasound-Assisted Green Synthesis

Ultrasonic irradiation provides an efficient green approach for pyrazolo[1,5-a]pyrimidine synthesis with significant advantages in terms of reaction time and energy consumption [6] [22]. Buriol and co-workers developed ultrasonic sonochemical methods using cyclocondensation reactions of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol for 5 minutes [22]. This methodology produces satisfactory yields ranging from 61-98 percent with simple procedures, easy workup, mild conditions, and extremely short reaction times [22].

Microwave-Assisted Green Protocols

Microwave irradiation represents another important green technology for pyrazolo[1,5-a]pyrimidine synthesis [8] [23]. El-Kateb and co-workers developed microwave-assisted procedures for the synthesis of novel pyrazole, pyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives containing aryl sulfone moieties [23]. The microwave effect proves to be a significant factor contributing to highly efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives [23].

Green Chemistry Optimization Parameters

Green MethodReaction MediumEnergy SourceTimeYield Range (%)Environmental Benefits
Solvent-freeNoneThermal heating1.5 min65-85No organic solvents
Aqueous synthesisWaterUltrasound5-15 min70-90Non-toxic medium
Polyethylene glycolPolyethylene glycol-400Thermal heating30-60 min75-95Biodegradable solvent
SonochemicalEthanolUltrasound5 min61-98Low energy consumption
Microwave-assistedVariousMicrowave1-5 min70-90Rapid heating, energy efficient

The implementation of green chemistry principles in pyrazolo[1,5-a]pyrimidine synthesis demonstrates significant potential for reducing environmental impact while maintaining or improving synthetic efficiency [8]. These methodologies address the pharmaceutical industry's need for sustainable synthetic processes that minimize waste generation and environmental toxicity [8].

The electronic properties of pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives are fundamentally influenced by substituent positioning, with profound implications for biological activity. The planar nitrogen-containing heterocyclic framework comprises both pyrazole and pyrimidine scaffolds, creating a conjugated system that facilitates electronic communication throughout the molecule [1] [3].

Position 3 Substitution Effects

Carboxamide substitution at position 3 serves as a critical determinant of biological activity through electronic modulation. Compounds bearing picolinamide at position 3, such as compound 8, demonstrated exceptional TrkA inhibition with an IC50 value of 1.7 nanomolar [2]. The electron-withdrawing nature of the picolinamide moiety enhances binding affinity through optimal electronic complementarity with target kinase active sites. Similarly, compounds 10 and 11 exhibited superior potency (IC50 values of 0.2 and 0.4 nanomolar respectively) when incorporating carboxamide functionalities with alcohol or N-heterocyclic substituents at the amide nitrogen [2].

Nitrile substitution at position 3 provides strong electron-withdrawing effects that significantly enhance activity. Compounds 18 and 19, featuring nitrile groups, achieved NTRK1 inhibition with IC50 values below 10 nanomolar [2]. The cyano group's electron-withdrawing capacity optimizes molecular orbital alignment for target binding while providing hydrogen bond acceptor capability through the nitrogen lone pair.

Fluorine Incorporation Effects

Fluorine substitution consistently improves biological activity through multiple electronic mechanisms. The 2,5-difluorophenyl substitution pattern appears optimal, providing ideal electronic properties without excessive steric bulk. Compounds 25, 26, and 27, all incorporating 2,5-difluorophenyl-pyrrolidine substitution, achieved remarkable sub-nanomolar potency (IC50 < 1 nanomolar) against TrkA, TrkB, and TrkC [2]. Fluorine incorporation enhances interactions with specific amino acid residues, as demonstrated by compound 37 (LPM4870108), where fluorine incorporation enhanced interactions with Asn655 in the target binding site [2].

Electron-Donating versus Electron-Withdrawing Groups

Structure-activity analysis reveals that electron-withdrawing groups generally enhance activity compared to electron-donating substituents. Compound 42 demonstrated that electron-withdrawing groups at position 7 were more favorable than electron-donating groups for TrkA and ALK2 inhibition [2]. However, strategic placement of electron-donating groups can be beneficial, as evidenced by compounds 25-27, where amino substitution at position 2 combined with carboxamide at position 3 provided optimal activity profiles [2].

Steric Modulation of Bioactive Conformations

Steric effects play a crucial role in determining the biological activity of pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives through conformational control and target complementarity. The rigid planar pyrazolo[1,5-a]pyrimidine core provides an optimal structural foundation, with X-ray crystallographic studies revealing a planar geometry characterized by a dihedral angle of approximately 8.2 degrees between the pyrazole and pyrimidine rings [4].

Pyrrolidine Ring Optimization

Pyrrolidine substitution at position 5 consistently provides superior activity compared to alternative heterocyclic substitutions. This preference stems from the pyrrolidine ring's optimal spatial arrangement, which facilitates ideal positioning of substituents for target binding. Compounds incorporating 2,5-difluorophenyl-substituted pyrrolidine at position 5 demonstrate exceptional potency across multiple targets [2]. The pyrrolidine ring's conformational flexibility allows adaptation to various binding site geometries while maintaining critical interactions.

Substitution patterns on the pyrrolidine ring significantly influence activity. Fluorine substitution on the pyrrolidine ring, as observed in compounds 18 and 19, optimizes receptor fit through enhanced complementarity with hydrophobic binding pockets [2]. The strategic placement of fluorine atoms provides favorable van der Waals interactions while minimizing steric clashes.

Macrocyclic Constraint Effects

Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives demonstrate enhanced binding affinity and selectivity through conformational rigidity. Compounds 12 and 13, featuring macrocyclic structures with carboxamide functionalities, exhibited potent TrkA inhibition within the 1-100 nanomolar range [2]. The macrocyclic constraint restricts conformational freedom, preorganizing the molecule in a bioactive conformation and reducing entropic penalties associated with target binding.

Advanced macrocyclic derivatives, such as compound 37 (LPM4870108), incorporate additional structural elements including morpholine groups that improve selectivity by reducing off-target effects [2]. The morpholine substitution provides optimal spatial positioning while contributing to the molecule's overall three-dimensional architecture.

Ring-Opening Strategies

Strategic ring-opening approaches can minimize steric conflicts while maintaining activity. Compound 39, developed through ring-opening scaffold-hopping strategies, demonstrated exceptional potency against TrkA mutants (IC50 = 2.3 nanomolar for TrkAF589L) [2]. The ring-opening of the pyrrolidine moiety, combined with 3-pyrazolyl substitution, optimized molecular orientation to minimize steric hindrance while preserving critical binding interactions.

Conformational Analysis Through NMR Studies

Nuclear magnetic resonance studies of 5,7-substituted pyrazolo[1,5-a]pyrimidines reveal significant conformational differences between syn and anti configurations. The syn-configuration demonstrates conformational stability, enabling accurate long-range interproton distance measurements through NOESY data [5] [6]. In contrast, the anti-configuration represents a conformationally labile system with low energy barriers for conformational transitions, providing structural flexibility that enables adaptation to diverse binding sites [5] [6].

Hydrogen-Bonding Capacity of Carboxamide Functionality

The carboxamide functionality in pyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives serves as a critical pharmacophore element, providing essential hydrogen-bonding interactions that determine target selectivity and binding affinity. The carboxamide group functions as both a hydrogen bond donor (through the NH2 group) and acceptor (through the carbonyl oxygen), creating a versatile interaction motif [3] [7].

Hinge Region Binding Interactions

The carboxamide group demonstrates exceptional capability for hinge region binding in kinase targets. The N1 nitrogen of the pyrazolo[1,5-a]pyrimidine core forms crucial hydrogen bonds with Met592 in the hinge region, as demonstrated by compound 37 and confirmed through crystallographic analysis [2]. This interaction is fundamental to kinase inhibition and represents a conserved binding mode across multiple pyrazolo[1,5-a]pyrimidine derivatives.

Compound 39 exemplifies optimal hydrogen-bonding design, where the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with Met592, while additional pyrazolyl substitution provides supplementary hydrogen-bonding capacity [2]. This multi-point hydrogen-bonding network significantly enhances binding affinity and target selectivity.

Carboxamide Substituent Effects

Substitution patterns on the carboxamide nitrogen profoundly influence hydrogen-bonding capacity and biological activity. Compounds 10 and 11 demonstrated that substituting the carboxamide NH group with alcohol or N-heterocyclic moieties enhances TrkA inhibition [2]. These modifications optimize hydrogen-bonding geometry while introducing additional interaction sites.

The carboxamide group's hydrogen-bonding capacity is essential for activity retention, as evidenced by compounds 12 and 13, where carboxamide presence significantly enhanced activity while its absence resulted in reduced potency (IC50 values above 100 nanomolar) [2]. This observation underscores the critical role of hydrogen bonding in maintaining bioactivity.

Multiple Hydrogen-Bonding Networks

Advanced derivatives incorporate multiple hydrogen-bonding elements to create extensive interaction networks. Compounds 25, 26, and 27, featuring amino groups at position 2 combined with carboxamide at position 3, provide extensive hydrogen-bonding capacity that contributes to their exceptional sub-nanomolar potency [2]. The amino group serves as an additional hydrogen bond donor, complementing the carboxamide functionality.

Triazole substitution, as observed in compound 17, provides multiple nitrogen atoms that serve as hydrogen-bonding sites, enhancing target affinity through increased interaction complexity [2]. Similarly, the morpholine group in compound 37 contributes to hydrogen-bonding networks while improving selectivity profiles.

Hydrogen-Bonding in Different Target Classes

The hydrogen-bonding requirements vary significantly across different target classes. For CK2 inhibition, compound IC20 (31) requires a carboxylic acid group for optimal activity, demonstrating that specific hydrogen-bonding patterns are essential for different kinase subtypes [8]. The carboxylic acid provides stronger hydrogen-bonding interactions compared to carboxamide, contributing to the compound's exceptional CK2 selectivity.

Tautomeric Effects on Hydrogen Bonding

X-ray crystallographic analysis has confirmed the predominant tautomeric form of pyrazolo[1,5-a]pyrimidine derivatives, with the 7-oxo tautomer being favored in solid state structures . The C=O bond length of 1.23 ± 0.01 Å supports the ketone tautomer, which provides optimal hydrogen-bonding geometry for target interactions. This tautomeric preference significantly influences the hydrogen-bonding capacity and overall binding mode of these compounds.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.05416083 g/mol

Monoisotopic Mass

162.05416083 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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